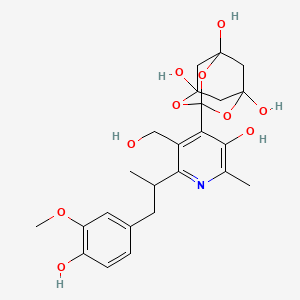
Eubananin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eubananin is a member of the bananin class of antiviral compounds. These compounds are characterized by their unique structural signature, which incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . This compound, along with other bananin derivatives, has shown potent inhibitory effects against the helicase activities of the SARS Coronavirus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eubananin involves the reaction of a trioxa-adamantane moiety with a pyridoxal derivative. The specific reaction conditions and steps for the synthesis of this compound are detailed in the literature . The process typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: Eubananin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Eubananin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of antiviral agents and their mechanisms of action.
Medicine: this compound’s antiviral properties make it a candidate for the development of new therapeutic agents against viral infections.
Industry: The compound’s unique structure and properties are of interest in the development of new materials and chemical processes.
Mécanisme D'action
Eubananin exerts its effects by inhibiting the helicase activities of the SARS Coronavirus . The compound targets the viral helicase enzyme, blocking its ATPase activity and preventing the unwinding of viral RNA. This inhibition disrupts the replication process of the virus, thereby reducing its ability to proliferate .
Comparaison Avec Des Composés Similaires
Eubananin is part of the bananin class of compounds, which includes:
- Bananin
- Iodobananin
- Vanillinbananin
- Ansabananin
- Adeninobananin
Uniqueness: this compound is unique among these compounds due to its specific structural modifications and its potent inhibitory effects against the SARS Coronavirus helicase . While other bananin derivatives also exhibit antiviral properties, this compound’s specific structure and mechanism of action make it particularly effective in inhibiting viral replication.
Propriétés
Formule moléculaire |
C24H29NO10 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
3-[5-hydroxy-2-[1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-3-(hydroxymethyl)-6-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C24H29NO10/c1-12(6-14-4-5-16(27)17(7-14)32-3)19-15(8-26)18(20(28)13(2)25-19)24-33-21(29)9-22(30,34-24)11-23(31,10-21)35-24/h4-5,7,12,26-31H,6,8-11H2,1-3H3 |
Clé InChI |
OXXOVUPTBWXVOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)C(C)CC2=CC(=C(C=C2)O)OC)CO)C34OC5(CC(O3)(CC(C5)(O4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



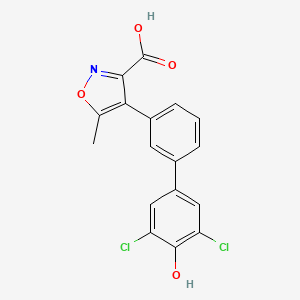
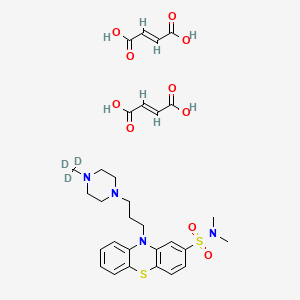
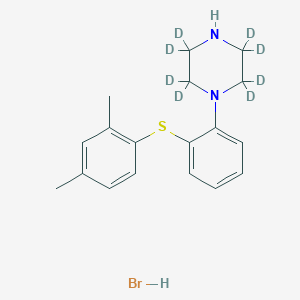


![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
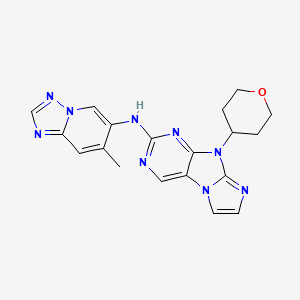
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

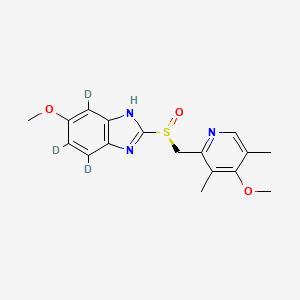
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)

